4-(tert-Butyl)-2-iodoaniline hydrochloride
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Overview
Description
4-(tert-Butyl)-2-iodoaniline hydrochloride is an organic compound that features a tert-butyl group, an iodine atom, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-iodoaniline hydrochloride typically involves the iodination of 4-(tert-Butyl)aniline. One common method is the Sandmeyer reaction, where 4-(tert-Butyl)aniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom. The reaction conditions generally involve maintaining a low temperature to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-iodoaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling process.
Major Products
Substitution: Products include azides, nitriles, and thioureas.
Oxidation: Products include nitroanilines and nitrosoanilines.
Coupling: Biaryl compounds are the primary products.
Scientific Research Applications
4-(tert-Butyl)-2-iodoaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-iodoaniline hydrochloride depends on its chemical reactivity. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aniline ring. In coupling reactions, the compound forms a palladium complex, facilitating the transfer of the aryl group to the boronic acid.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)aniline: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
2-Iodoaniline: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-Iodoaniline: Lacks the tert-butyl group, resulting in different reactivity and applications.
Uniqueness
4-(tert-Butyl)-2-iodoaniline hydrochloride is unique due to the presence of both the tert-butyl group and the iodine atom. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom enhances the compound’s utility in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-tert-butyl-2-iodoaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXCAAFRTIWKJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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